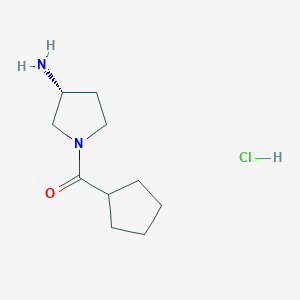
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features, including a bromophenyl group, an oxadiazole ring, a quinazoline dione structure, and a butyl chain .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the bromophenyl group could be introduced via electrophilic aromatic substitution, the oxadiazole ring might be formed through a cyclization reaction, and the quinazoline dione could be synthesized via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced in a nucleophilic aromatic substitution reaction, or the compound could be reduced to remove the dione group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would likely be affected by the polar oxadiazole and quinazoline dione groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Aplicaciones Científicas De Investigación
Anticancer Agents
Imidazole derivatives have garnered attention as potential anticancer agents due to their ability to inhibit enzymes involved in cell proliferation. This compound’s unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further investigation in cancer therapy .
Antimicrobial Activity
Imidazoles often exhibit antimicrobial properties. Researchers have explored their potential as antifungal, antibacterial, and antiparasitic agents. Our compound could be evaluated for its efficacy against specific pathogens, contributing to the development of novel antimicrobial drugs .
Anti-Inflammatory Agents
Imidazoles have anti-inflammatory effects by modulating immune responses. Investigating our compound’s impact on inflammatory pathways could lead to the discovery of new anti-inflammatory drugs .
Metal Chelation
Imidazoles can form stable complexes with metal ions. Our compound’s oxadiazole moiety may enhance its metal-binding properties. Metal chelation has applications in catalysis, drug delivery, and environmental remediation .
Photophysical Properties
Imidazole-containing molecules often exhibit interesting photophysical behavior. Researchers could explore the fluorescence, phosphorescence, and photochemical properties of our compound for potential applications in sensors, imaging, or optoelectronics .
Organic Synthesis
Imidazoles serve as versatile building blocks in organic synthesis. Our compound’s unique substitution pattern could be exploited for creating novel materials, ligands, or functionalized molecules .
Biological Probes
Imidazole derivatives are valuable tools in biological research. Our compound could be labeled with fluorescent tags or radioisotopes to track specific cellular processes or protein interactions .
Drug Delivery Systems
Imidazoles can be incorporated into drug delivery systems due to their stability and biocompatibility. Researchers might explore our compound’s potential as a carrier for targeted drug delivery .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-2-3-12-25-20(27)16-6-4-5-7-17(16)26(21(25)28)13-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSKCWGSBYFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)
![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)
![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)
![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B3013697.png)
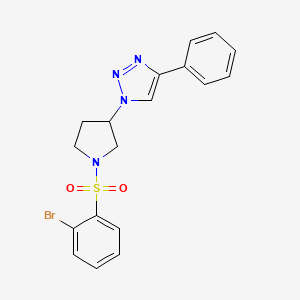
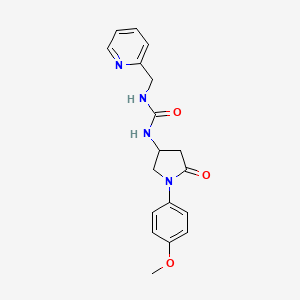
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013700.png)
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)
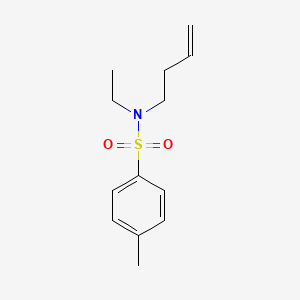
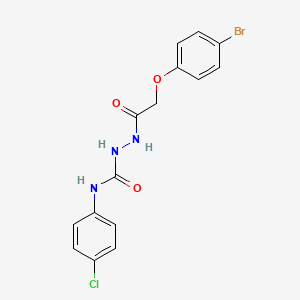
![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)
